

A Spectroscopic Comparison of Nickel(II) Nitrite Complexes for Researchers

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Compound of Interest

Compound Name: Nickel(II) nitrite

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A comprehensive guide to the UV-Visible, Infrared, and Raman spectroscopic properties of **nickel(II) nitrite** complexes, offering a comparative analysis with alternative nickel(II) compounds. This guide provides researchers, scientists, and drug development professionals with objective experimental data and detailed protocols to aid in the characterization and evaluation of these coordination compounds.

The study of transition metal complexes is a cornerstone of inorganic chemistry, with applications ranging from catalysis to materials science and pharmacology. Among these, nickel(II) complexes exhibit a diverse range of coordination geometries and electronic properties, making them a subject of continuous research. The nitrite ion (NO_2^-), as a versatile ambidentate ligand, can coordinate to a metal center through either the nitrogen atom (nitro, $-\text{NO}_2$) or one of the oxygen atoms (nitrito, $-\text{ONO}$). This linkage isomerism, along with the influence of other co-ligands, profoundly affects the spectroscopic signatures of the resulting **nickel(II) nitrite** complexes.

This guide provides a detailed spectroscopic comparison of key **nickel(II) nitrite** complexes, namely tetraaquadinitronickel(II) ($[\text{Ni}(\text{NO}_2)(\text{H}_2\text{O})_4]$) and trans-bis(ethylenediamine)dinitronickel(II) ($[\text{Ni}(\text{en})_2(\text{NO}_2)]^+$). For a comprehensive understanding,

their spectral properties are compared with those of analogous nickel(II) nitrate and nickel(II) chloride complexes.

Comparative Spectroscopic Data

The following tables summarize the key UV-Visible, Infrared, and Raman spectroscopic data for the selected nickel(II) complexes.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the d-orbitals of the nickel(II) ion. The position (λ_{max}) and intensity (molar absorptivity, ϵ) of the absorption bands are sensitive to the ligand field strength and the coordination geometry of the complex.

Complex	λ_{max} (nm)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹)	Assignment	Reference
[Ni(NO ₂)(H ₂ O) ₄]	~390, ~650, ~720	-	3A _{2g} → 3T _{1g} (P), 3A _{2g} → 3T _{1g} (F), 3A _{2g} → 1E _g	[1]
trans-[Ni(en) ₂ (NO ₂)]Cl O ₄	-	-	-	
[Ni(NO ₃) ₂ (H ₂ O) ₄]	395, 656, 722	~5, ~2, ~2	3A _{2g} → 3T _{1g} (P), 3A _{2g} → 3T _{1g} (F), 3A _{2g} → 1E _g	
[NiCl ₂ (H ₂ O) ₄]	393, 654, 725	~5, ~2, ~2	3A _{2g} → 3T _{1g} (P), 3A _{2g} → 3T _{1g} (F), 3A _{2g} → 1E _g	[2]

Data for molar absorptivity of some complexes is not readily available in the searched literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the coordination mode of the nitrite ligand. The vibrational frequencies of the NO_2^- group are distinctly different for nitro and nitrito coordination.

Complex	vas(NO_2) (cm^{-1})	vs(NO_2) (cm^{-1})	$\delta(\text{ONO})$ (cm^{-1})	$\nu(\text{Ni-N/O})$ (cm^{-1})	Reference
$[\text{Ni}(\text{NO}_2)(\text{H}_2\text{O})_4]$ (in solution)	1370	1258	842	-	
trans- $[\text{Ni}(\text{en})_2(\text{NO}_2)_2]$ $[\text{ClO}_4]$	~1420	~1315	~820	-	
$[\text{Ni}(\text{py})_4(\text{NO}_2)_2]$	1385	1290	816	-	
$\text{K}_4[\text{Ni}(\text{NO}_2)_6]$	1331	1250	815	-	
$[\text{Ni}(\text{NO}_3)_2(\text{H}_2\text{O})_4]$	~1420 (ν_3)	~1310 (ν_3)	~820 (ν_2)	-	
$[\text{NiCl}_2(\text{H}_2\text{O})_4]$	-	-	-	-	

py = pyridine

Raman Spectroscopy

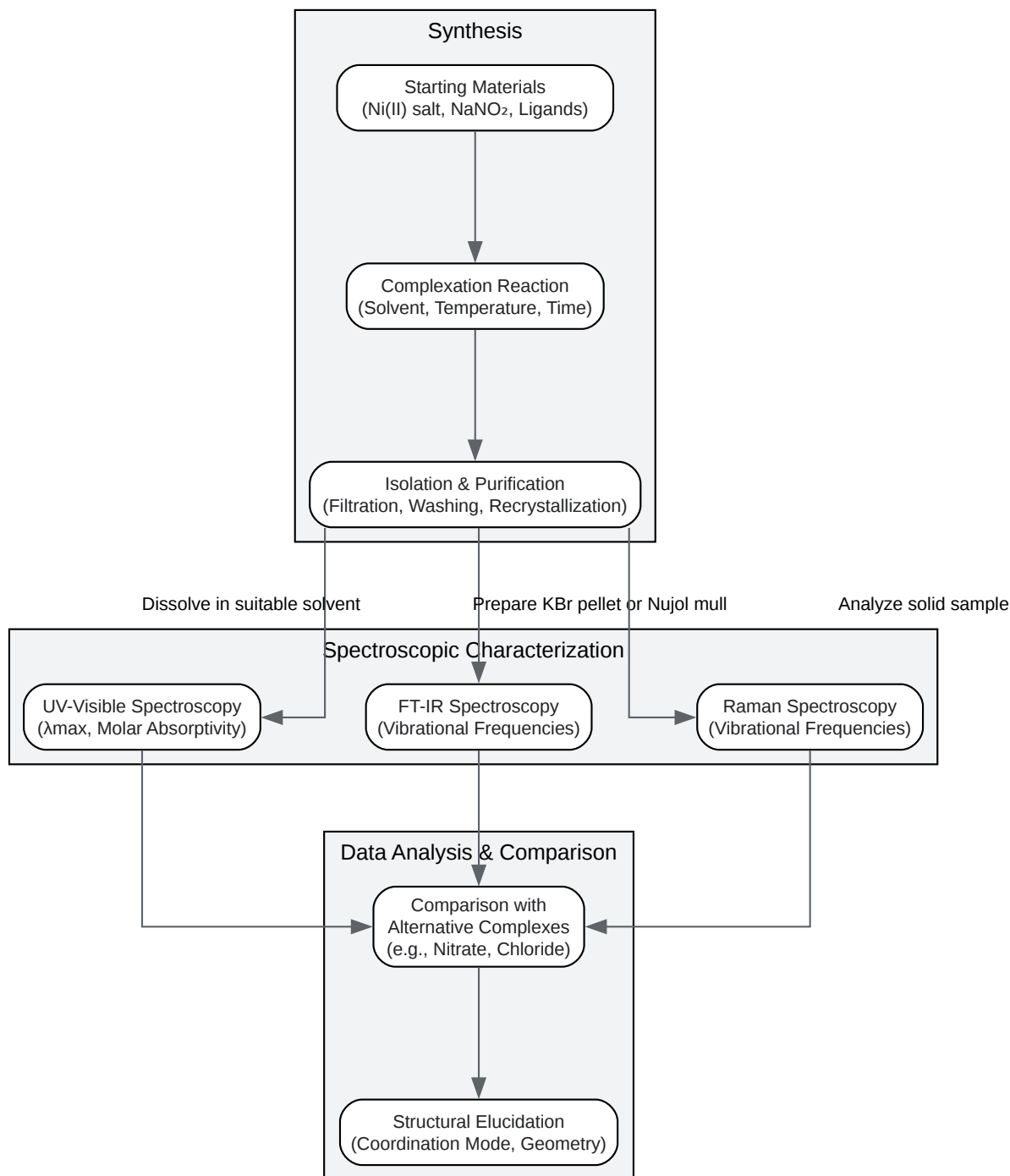
Raman spectroscopy complements IR spectroscopy in elucidating the vibrational modes of the complexes, particularly for symmetric vibrations.

Complex	$\nu_{as}(\text{NO}_2)$ (cm-1)	$\nu_{s}(\text{NO}_2)$ (cm-1)	$\delta(\text{ONO})$ (cm-1)	$\nu(\text{Ni-N/O})$ (cm-1)	Reference
[Ni(NO ₂)(H ₂ O) ₄] (in solution)	1370	1258	842	-	
trans-[Ni(en) ₂ (NO ₂)]ClO ₄	-	-	-	-	
K ₄ [Ni(NO ₂) ₆]	1325	1261	828	-	
[Ni(NO ₃) ₂ (H ₂ O) ₄]	~1390 (ν_3)	-	~1045 (ν_1)	-	
[NiCl ₂ (H ₂ O) ₄]	-	-	-	~400	

Experimental Workflow & Signaling Pathways

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic analysis of **nickel(II) nitrite** complexes.

Experimental Workflow for Spectroscopic Analysis of Ni(II) Nitrite Complexes



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